
Benzyl propyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
-
Thiol-Free One-Pot Synthesis
-
Substitution Reaction at the Sulfur
Aplicaciones Científicas De Investigación
Photocleavage of Benzyl-Sulfur Bonds
Research by Fleming and Jensen (1996) explored the photocleavage mechanism of benzyl-sulfur bonds in compounds like benzyl phenyl sulfide. They demonstrated that these reactions proceed through a radical intermediate, a crucial insight for understanding the behavior of benzyl-sulfur compounds under light exposure.
Synthesis Approaches
A green synthesis route for various benzyl phenyl sulfide derivatives was developed by Wu et al. (2022). Their method, involving the reaction of thioanisoles with benzyl alcohols over ionic liquids, offers a more efficient and environmentally friendly approach to producing these compounds.
H2S Detection and Biological Implications
The work of Henthorn and Pluth (2015) and Steiger et al. (2016) focused on the role of hydrogen sulfide (H2S) in biology, using benzyl thiocarbamates for H2S delivery and detection. Their research contributes to our understanding of H2S as a biological signaling molecule and the development of chemical tools for H2S research.
Deodorization and Photocatalysis
Studies by Sun et al. (2008) demonstrated the efficient deodorization of organic sulfides, including benzyl 2-propenyl sulfide, using metal phthalocyanine sulfonate and visible light. This research highlights the potential of photocatalysis in environmental applications like odor control.
Cellular Effects of Polysulfides
The effects of sulfane sulfur content in benzyl polysulfides on cell proliferation were examined by Bolton et al. (2019). Their study provided insights into the role of different polysulfides in biological systems, particularly in the context of hydrogen sulfide signaling.
Photooxidation Studies
The photooxidation of organic sulfides, including benzyl phenyl sulfide, was investigated by Vosooghian and Habibi (2007). Their work contributes to our understanding of the oxidative processes in organic substrates under photoactivated conditions.
Propiedades
IUPAC Name |
propylsulfanylmethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-2-8-11-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOPSINYHITXEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2610355.png)
![3,4-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2610358.png)
![N-(cyclopropylmethyl)-6-[(3S)-3-hydroxy-1-pyrrolidinyl]-2-[(3S)-3-phenyl-1-piperidinyl]-4-pyrimidinecarboxamide](/img/structure/B2610359.png)
![4-benzyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2610360.png)
![5-chloro-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2610363.png)
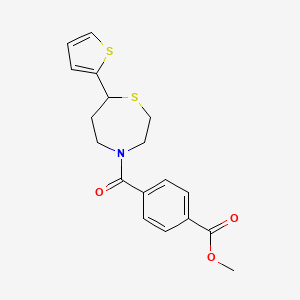
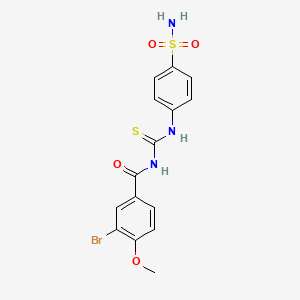
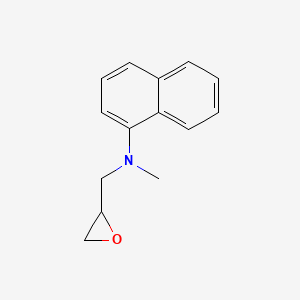
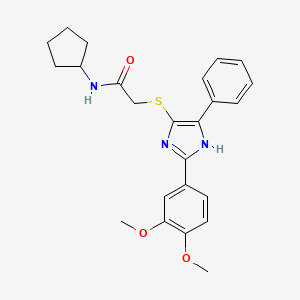


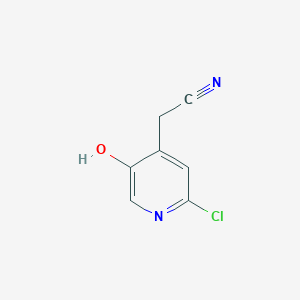
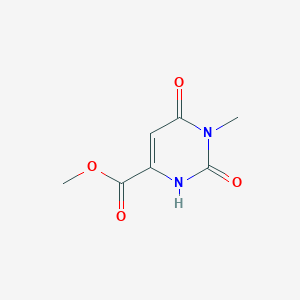
![(2S)-2-[3-(4-fluorophenyl)propanamido]-3-methylbutanoic acid](/img/structure/B2610378.png)